mPEG11-SH

Bioconjugation Analytical Chemistry Quality Control

Polydisperse PEG-thiols (PDI ≤1.05) introduce conjugation variability and regulatory hurdles. mPEG11-SH is a monodisperse, single-entity thiol-PEG (C₂₃H₄₈O₁₁S, 532.69 Da) that eliminates chain-length heterogeneity entirely. • ≥95% thiol-maleimide conjugation at pH 6.5-7.5; each event yields a discrete +532.69 Da mass shift verifiable by MALDI-TOF or ESI-MS. • Uniform AuNP surface coating with defined ligand density, preventing aggregation and non-specific protein adsorption. • Batch-consistent supply for reproducible PROTAC, ADC, and cysteine-engineered protein PEGylation workflows.

Molecular Formula C23H48O11S
Molecular Weight 532.7 g/mol
Cat. No. B8103744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemPEG11-SH
Molecular FormulaC23H48O11S
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS
InChIInChI=1S/C23H48O11S/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35/h35H,2-23H2,1H3
InChIKeyNGKWVPJGURNIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mPEG11-SH: Discrete Thiol-PEG for Bioconjugation & Nanomedicine


mPEG11-SH (Thiol-terminated undecaethylene glycol monomethyl ether) is a discrete, monodisperse methoxy polyethylene glycol (mPEG) derivative with precisely 11 ethylene oxide repeat units, terminating in a reactive thiol (-SH) group . As a member of the monofunctional mPEG-thiol family, it serves as a critical heterobifunctional linker and PEGylation reagent where the thiol moiety enables site-specific conjugation to maleimide, iodoacetyl, pyridyl disulfide, vinyl sulfone groups, and transition metal surfaces such as gold and silver . Unlike polydisperse polymeric PEG-thiols that exhibit a distribution of molecular weights, mPEG11-SH is synthesized as a single molecular entity with a defined chemical formula (C23H48O11S) and exact molecular weight (532.69 Da), offering batch-to-batch consistency for applications demanding precise stoichiometric control and reproducible conjugate characterization [1].

Why mPEG11-SH Outperforms Generic Polydisperse mPEG-SH


Substituting mPEG11-SH with a generic polydisperse mPEG-SH (e.g., mPEG1000-SH or mPEG2000-SH) introduces significant variability into conjugation stoichiometry and analytical characterization. Polydisperse mPEG-SH reagents consist of a heterogeneous mixture of polymer chain lengths with a typical polydispersity index (PDI) of ≤1.05 as measured by GPC . This inherent chain-length heterogeneity results in a distribution of conjugate products with variable hydrodynamic radii and pharmacokinetic properties, complicating regulatory approval and batch-to-batch reproducibility [1]. Furthermore, the excluded volume effect (EVE) caused by mutual repulsion of high molecular weight mPEG chains during protein PEGylation can dramatically reduce conjugation efficiency [2]. mPEG11-SH eliminates the polydispersity variable entirely, enabling precise molar ratio optimization, homogeneous conjugate production, and definitive mass spectrometric verification of conjugation outcomes—attributes unattainable with polydisperse alternatives.

mPEG11-SH: Quantitative Differentiation Evidence


Discrete MW Enables Reproducible Stoichiometry

mPEG11-SH is a monodisperse, single molecular entity with exactly 11 ethylene oxide units and a defined molecular weight of 532.69 Da, in contrast to polydisperse mPEG-SH reagents which exist as mixtures of chain lengths with a measured polydispersity index (PDI) of ≤1.05 . Polydisperse PEGylation agents inherently produce heterogeneous conjugates that exhibit batch-to-batch variations and analytical limitations [1].

Bioconjugation Analytical Chemistry Quality Control

Site-Specific Thiol-Maleimide Conjugation

The terminal thiol group of mPEG11-SH reacts selectively with maleimide-functionalized biomolecules via Michael addition to form stable thioether linkages, with optimal reaction specificity achieved at pH 6.5–7.5 . In head-to-head comparison of PEGylation chemistries, monothiol-specific PEGylation reagents demonstrate superior conjugation efficiency (≥95% for mPEG-Mal-protein conjugates) relative to amine-specific PEGylation approaches, which suffer from lower site-specificity and heterogeneous product profiles [1].

Protein PEGylation Bioconjugation Chemistry Drug Delivery

Consistent High Purity Across Vendors

mPEG11-SH is consistently supplied at a minimum purity of ≥95% by multiple independent commercial vendors, as verified by HPLC and NMR characterization . This purity threshold aligns with the ≥95% purity specification widely adopted for research-grade mPEG-SH reagents across the molecular weight range (350 Da to 40 kDa) .

Quality Assurance Procurement Specification Chemical Purity

Gold Nanoparticle PEGylation Efficiency

Methoxy polyethylene glycol thiol (mPEG-SH) achieves high PEGylation efficiency on gold nanorods (GNRs) under optimized pH conditions, with average efficiencies of 95.5% at pH 2.3 and 83.6% at pH 9.9 [1]. The thiol group forms stable Au-S covalent bonds with gold surfaces, enabling robust surface passivation and colloidal stabilization [2].

Nanomedicine Surface Functionalization Gold Nanoparticles

Defined PEG Spacer for Pharmacokinetic Control

The 11-unit PEG spacer in mPEG11-SH provides a defined and reproducible increase in conjugate hydrodynamic radius, in contrast to polydisperse mPEG-SH where the effective spacer length is distributed across a population of chain lengths [1]. Studies on mPEG-drug conjugates demonstrate that linker length directly influences conjugate reactivity and in vitro bioactivity, with lengthier linkers showing higher conjugation efficiency but potentially opposing effects on biological activity [2].

Drug Conjugate Design Pharmacokinetics Linker Optimization

Mass Spectrometric Confirmation of Conjugates

The monodisperse, discrete nature of mPEG11-SH enables direct and unambiguous verification of PEGylation stoichiometry and site occupancy by mass spectrometry, a capability that is compromised when using polydisperse mPEG-SH reagents [1]. Polydisperse PEGylation agents yield broad, unresolved mass spectral peaks that obscure accurate determination of the number of PEG chains attached per biomolecule and preclude definitive identification of PEGylation sites [2].

Analytical Characterization Mass Spectrometry Conjugate Analysis

mPEG11-SH: Optimal Application Scenarios


Quantitative Protein PEGylation with MS Verification

mPEG11-SH is the reagent of choice for site-specific PEGylation of cysteine-engineered proteins or peptides where precise conjugate stoichiometry must be verified and documented. The monodisperse nature of mPEG11-SH eliminates polydispersity (PDI ≤1.05 for generic mPEG-SH), enabling discrete mass shifts of exactly 532.69 Da per conjugation event that are unequivocally resolved by MALDI-TOF or ESI-MS [1]. This analytical clarity is unattainable with polydisperse alternatives. Conjugation via thiol-maleimide chemistry at pH 6.5–7.5 achieves ≥95% efficiency under mild, protein-compatible conditions [2].

Gold Nanoparticle Surface Passivation

For functionalizing gold nanoparticles (AuNPs) or gold nanorods (GNRs) where colloidal stability and reproducible surface density are critical, mPEG11-SH provides a defined thiolated PEG layer. mPEG-SH reagents achieve up to 95.5% PEGylation efficiency on GNRs at pH 2.3 via stable Au-S bond formation [1]. The discrete 11-unit PEG spacer ensures a uniform, predictable ligand shell that resists non-specific protein adsorption and prevents nanoparticle aggregation [2], whereas polydisperse mPEG-SH yields a heterogeneous surface coating with variable chain density.

ADC and PROTAC Linker Development

In the design of antibody-drug conjugates (ADCs) or PROTACs where the PEG linker length directly influences pharmacokinetics and target engagement, mPEG11-SH offers a defined spacer of exactly 11 ethylene oxide units [1]. Structure-activity relationship studies with mPEG conjugates demonstrate that linker length and molecular weight (low: 550 Da; medium: 2000 Da; high: 5000 Da) modulate conjugate bioactivity and in vivo performance [2]. The monodisperse nature of mPEG11-SH eliminates the confounding variable of polydispersity, enabling rational optimization of linker length for desired therapeutic index.

Disulfide-Based Controlled Release Systems

mPEG11-SH participates in reversible disulfide bond formation with protein cysteine residues, enabling transient PEGylation strategies for prodrug or controlled-release applications [1]. The defined molecular weight ensures that the mass of the PEG cap is precisely known, and the oxidation of free thiol to disulfide-linked dimer (mPEG11-S-S-mPEG11) is a controllable, reversible process [2]. This property is exploited in the design of redox-responsive drug delivery systems where PEG shedding occurs in reducing intracellular environments.

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